molecular formula C16H15Cl2N3O2 B6071050 N-[(Z)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide

N-[(Z)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide

Cat. No.: B6071050
M. Wt: 352.2 g/mol
InChI Key: CTZAPQALALUVJF-ZBKNUEDVSA-N
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Description

N-[(Z)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide is a synthetic organic compound characterized by its complex structure, which includes dichlorophenyl, hydroxyphenyl, and methylanilino groups

Properties

IUPAC Name

N-[(Z)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O2/c1-10-2-4-13(5-3-10)19-9-15(22)21-20-8-11-6-12(17)7-14(18)16(11)23/h2-8,19,23H,9H2,1H3,(H,21,22)/b20-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZAPQALALUVJF-ZBKNUEDVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NN=CC2=C(C(=CC(=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C\C2=C(C(=CC(=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide typically involves the condensation reaction between 3,5-dichloro-2-hydroxybenzaldehyde and 2-(4-methylanilino)acetamide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.

  • Step 1: Preparation of 3,5-dichloro-2-hydroxybenzaldehyde

    • React 3,5-dichlorophenol with a formylating agent such as paraformaldehyde in the presence of a catalyst like hydrochloric acid.
    • The reaction mixture is heated to reflux, and the product is isolated by distillation or crystallization.
  • Step 2: Condensation Reaction

    • Mix 3,5-dichloro-2-hydroxybenzaldehyde with 2-(4-methylanilino)acetamide in a suitable solvent like ethanol.
    • Add a catalytic amount of an acid catalyst such as acetic acid.
    • Heat the reaction mixture under reflux for several hours.
    • Cool the mixture and isolate the product by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yield, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol, potassium thiolate in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of 3,5-dichloro-2-formylphenyl derivative.

    Reduction: Formation of N-[(Z)-(3,5-dichloro-2-hydroxyphenyl)methylamino]-2-(4-methylanilino)acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(Z)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific biological targets.

    Materials Science: The compound is studied for its potential use in the development of novel materials with unique electronic and optical properties.

    Biological Research: It is used as a probe to study enzyme interactions and protein-ligand binding mechanisms.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced polymers and coatings with enhanced durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of N-[(Z)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the receptor type and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[(Z)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-2-(4-chloroanilino)acetamide
  • N-[(Z)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-2-(4-fluoroanilino)acetamide
  • N-[(Z)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-2-(4-bromoanilino)acetamide

Uniqueness

N-[(Z)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide is unique due to the presence of the methylanilino group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable candidate for further research and development.

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